molecular formula C14H18N4O2S2 B12499714 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one)

4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one)

Cat. No.: B12499714
M. Wt: 338.5 g/mol
InChI Key: NHIFXLHUZLZHBI-UHFFFAOYSA-N
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Description

4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) is a symmetric dimeric compound featuring a central disulfide bond (-S-S-) linking two identical moieties. Each moiety consists of a butan-1-one backbone substituted at the 1-position with a 1H-imidazol-1-yl group.

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

1-imidazol-1-yl-4-[(4-imidazol-1-yl-4-oxobutyl)disulfanyl]butan-1-one

InChI

InChI=1S/C14H18N4O2S2/c19-13(17-7-5-15-11-17)3-1-9-21-22-10-2-4-14(20)18-8-6-16-12-18/h5-8,11-12H,1-4,9-10H2

InChI Key

NHIFXLHUZLZHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)CCCSSCCCC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) typically involves the reaction of 1-(1H-imidazol-1-yl)butan-1-one with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) involves its interaction with molecular targets, such as enzymes and receptors. The disulfide bridge can undergo redox reactions, modulating the activity of redox-sensitive proteins. The imidazole rings can interact with metal ions, forming coordination complexes that influence enzymatic activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) and related compounds:

Compound Core Structure Key Functional Groups Synthetic Pathway Potential Applications
4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) Disulfide-linked dimer Imidazole, ketone, disulfide Likely involves coupling of thiol precursors under oxidative conditions (inferred) Redox-active prodrugs, enzyme inhibitors
Compound 7 (Yuan & Zhu, 2020) Benzimidazole-based ester Benzimidazole, ester, tertiary amine Multi-step synthesis with DMAP-catalyzed esterification in dichloromethane Anticancer agents, kinase inhibitors
Compound f (Pharmacopeial Forum, 2017) Indole-oxazolidinone hybrid Indole, oxazolidinone, dimethylaminoethyl Complex alkylation and cyclization steps Antibacterial agents (e.g., linezolid analogs)

Key Observations:

Structural Complexity: The target compound’s disulfide bond simplifies its synthesis compared to Compound 7 (which requires esterification and benzimidazole ring formation) and Compound f (with intricate indole-oxazolidinone linkages) . The imidazole ring in the target compound may enhance solubility in polar solvents compared to benzimidazole derivatives, which are more lipophilic .

In contrast, Compound f’s oxazolidinone group confers rigidity and antibacterial activity via ribosomal binding .

Biological Relevance: Imidazole-containing compounds are known for targeting cytochrome P450 enzymes or histamine receptors. The dimeric structure of the target compound could enhance binding avidity compared to monomeric analogs like simple imidazole derivatives.

Biological Activity

4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one), also known by its CAS number 2226114-37-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) typically involves the reaction of imidazole derivatives with disulfide linkers. The detailed synthetic pathway can be outlined as follows:

  • Starting Materials : Imidazole derivatives and a suitable disulfide reagent.
  • Reaction Conditions : The reaction is generally conducted under controlled temperature and pH to optimize yield.
  • Purification : Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds containing imidazole moieties often exhibit significant antimicrobial activities. In a comparative study involving various imidazole derivatives, 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown that it can reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism
A54915Apoptosis induction
MCF-720G2/M phase arrest

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various imidazole derivatives included 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one). The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, the compound was tested against a panel of cancer cell lines. The findings revealed that it effectively reduced cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM for A549 cells .

The mechanisms underlying the biological activities of 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
  • Cytokine Modulation : Alters the expression levels of inflammatory cytokines, thereby reducing inflammation.
  • Cell Cycle Interference : Disrupts normal cell cycle progression in cancer cells.

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